molecular formula C7H8N4 B2752399 4-[(1R)-1-Azidoethyl]pyridine CAS No. 603999-02-6

4-[(1R)-1-Azidoethyl]pyridine

Cat. No.: B2752399
CAS No.: 603999-02-6
M. Wt: 148.169
InChI Key: JDVNCEZHAFDXOB-ZCFIWIBFSA-N
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Description

4-[(1R)-1-Azidoethyl]pyridine is a chemical compound that features a pyridine ring substituted with an azidoethyl group at the 4-position. The azido group is known for its high reactivity, making this compound of interest in various chemical reactions and applications. The presence of the azido group introduces unique properties that can be exploited in synthetic chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-Azidoethyl]pyridine typically involves the introduction of the azido group to a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process.

Another approach involves the use of azidation reagents such as trimethylsilyl azide (TMSN3) in the presence of a catalyst. This method can offer higher yields and selectivity under milder conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and safety, given the potentially explosive nature of azides. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-Azidoethyl]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF or DMSO.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

Major Products

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Cycloaddition: Triazole derivatives.

    Reduction: 4-[(1R)-1-Aminoethyl]pyridine.

Scientific Research Applications

4-[(1R)-1-Azidoethyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug discovery, particularly in the development of new pharmaceuticals that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

4-[(1R)-1-Azidoethyl]pyridine can be compared to other azido-substituted pyridines and related compounds:

    4-Azidopyridine: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    4-[(1R)-1-Azidoethyl]benzene: Similar structure but with a benzene ring instead of a pyridine ring, affecting its electronic properties and reactivity.

    4-[(1R)-1-Azidoethyl]pyrimidine: Contains an additional nitrogen atom in the ring, which can influence its basicity and reactivity.

The uniqueness of this compound lies in its combination of the azido group with the pyridine ring, offering a balance of reactivity and stability that can be advantageous in various chemical and biological applications.

Properties

IUPAC Name

4-[(1R)-1-azidoethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-6(10-11-8)7-2-4-9-5-3-7/h2-6H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVNCEZHAFDXOB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=NC=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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